molecular formula C15H12O3 B6396955 2-(4-Formylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261938-44-6

2-(4-Formylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6396955
CAS RN: 1261938-44-6
M. Wt: 240.25 g/mol
InChI Key: UXAYTVXWDLONMK-UHFFFAOYSA-N
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Description

2-(4-Formylphenyl)-6-methylbenzoic acid (2FMB) is a synthetic compound that has been studied for its potential uses in scientific research. It is a white, crystalline solid with a melting point of 153-155°C and a boiling point of 303-305°C. It is soluble in water and ethanol, and insoluble in diethyl ether. 2FMB is an important intermediate for the synthesis of various drugs, and has been studied for its potential applications in drug development and medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 2-(4-Formylphenyl)-6-methylbenzoic acid, 95% is not yet fully understood. However, it is believed to work by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Inhibition of this enzyme can reduce inflammation and pain, and can also reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential effects on the biochemical and physiological processes in the body. Studies have shown that it can reduce inflammation and pain, and can also reduce the risk of certain diseases, such as cancer. It has also been studied for its potential effects on the immune system, and its ability to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. It is also non-toxic, and can be used in a wide range of experiments. The main limitation is that it is not available in large quantities, so it may not be suitable for large-scale experiments.

Future Directions

There are a number of potential future directions for research on 2-(4-Formylphenyl)-6-methylbenzoic acid, 95%. These include further studies on its mechanism of action, its effects on the immune system, and its potential applications in drug development and medicinal chemistry. Additionally, further research is needed to explore its potential uses in the synthesis of other compounds, and to develop more efficient methods of synthesis. Finally, further research is needed to explore its potential toxicity and other safety concerns.

Synthesis Methods

2-(4-Formylphenyl)-6-methylbenzoic acid, 95% can be synthesized in several different ways. The most common method involves the reaction of 4-formylphenol with 6-methylbenzoic acid in the presence of an acid catalyst, such as hydrochloric acid. This reaction produces 2-(4-Formylphenyl)-6-methylbenzoic acid, 95% in a yield of approximately 95%. Other methods of synthesis include the reaction of 4-formylphenol with 6-methylbenzoic anhydride, or the reaction of 4-formylphenol with 6-methylbenzoic acid in the presence of a base catalyst, such as sodium hydroxide.

Scientific Research Applications

2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has been studied for its potential uses in scientific research. It has been used as an intermediate in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen. It has also been studied for its potential applications in drug development and medicinal chemistry. 2-(4-Formylphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of a variety of other compounds, including the antifungal drug fluconazole and the anti-cancer drug vincristine.

properties

IUPAC Name

2-(4-formylphenyl)-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-3-2-4-13(14(10)15(17)18)12-7-5-11(9-16)6-8-12/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAYTVXWDLONMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688895
Record name 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-44-6
Record name 4'-Formyl-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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